molecular formula C6H12O5 B1233688 D-Rhamnose CAS No. 634-74-2

D-Rhamnose

Cat. No.: B1233688
CAS No.: 634-74-2
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-KVTDHHQDSA-N
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Description

D-Rhamnose: is a naturally occurring deoxy sugar, which is a type of sugar molecule that lacks one oxygen atom compared to regular sugars. It is commonly found in nature as a component of plant glycosides and bacterial polysaccharides. This compound is a six-carbon sugar (hexose) and is an important building block in the biosynthesis of various natural products, including rhamnolipids and certain antibiotics .

Mechanism of Action

Target of Action

D-Rhamnose, a naturally occurring deoxy sugar, is predominantly found in its L-form in nature . It is an important component of many natural products, glycoproteins, and structural polysaccharides . The primary targets of this compound are the enzymes involved in its biosynthesis, such as glucose-1-phosphate thymidylyltransferase RmlA, dTDP-Glc-4,6-dehydratase RmlB, dTDP-4-keto-6-deoxy-Glc-3,5-epimerase RmlC, and dTDP-4-keto-Rha reductase RmlD .

Mode of Action

This compound interacts with its targets by being incorporated into the biosynthetic pathways of three rhamnose donors: deoxythymidinediphosphate-L-rhamnose (dTDP-Rha), uridine diphosphate-rhamnose (UDP-Rha), and guanosine diphosphate rhamnose (GDP-Rha) . This interaction results in the production of rhamnose-containing glycoconjugates .

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. Cells generate GDP-fucose either via the recycling of fucose released during glycan turnover in the lysosome (salvage pathway) or via de novo biosynthesis from mannose 1-phosphate . The biosynthetic pathways of the three rhamnose donors (dTDP-Rha, UDP-Rha, and GDP-Rha) are also involved .

Pharmacokinetics

It is known that this compound is a component of many plant glycosides and some gram-negative bacterial lipopolysaccharides .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, this compound β-hederin, a novel oleanane-type triterpenoid saponin, has been shown to have strong inhibitory activity on the growth of various breast cancer cells and induce apoptosis in these cells . Moreover, this compound β-hederin can reverse docetaxel resistance in breast cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound biosynthesis can be influenced by the presence of glucose-1-phosphate, which can be obtained from both gluconeogenesis and Entner–Doudoroff pathways utilizing glucose as the starting molecule . Furthermore, this compound can reduce the formation and release of isolated exosomes from docetaxel-resistant breast cancer cells .

Safety and Hazards

D-Rhamnose should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The ongoing study of rhamnose and rhamnosyltransferases, in particular in pathogenic organisms, is important to inform future drug discovery projects and vaccine development .

Relevant papers on D-Rhamnose include studies on distinguishing between D- and L-rhamnose in the α-D-Manp- (1 → 4)-β-Rhap- (1 → 3) repeating motif , and the enzymatic synthesis of rhamnose-containing chemicals .

Biochemical Analysis

Biochemical Properties

D-Rhamnose plays a crucial role in various biochemical reactions. It is involved in the biosynthesis of nucleotide-activated rhamnose (NDP-rhamnose), which is essential for the formation of rhamnose-containing glycoconjugates . The enzymes involved in the biosynthesis of this compound include glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-Glc-4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-Glc-3,5-epimerase (RmlC), and dTDP-4-keto-Rha reductase (RmlD) . These enzymes catalyze the conversion of glucose-1-phosphate to dTDP-rhamnose, which is then used by rhamnosyltransferases to synthesize rhamnose-containing glycoconjugates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cellular fucosylation, which is crucial for the expression of fucosylated glycans on cell surfaces . This inhibition can impact cell signaling pathways and gene expression, particularly in cancer cells where aberrant fucosylation is linked to tumor progression . Additionally, this compound has been found to stimulate adipose dopamine receptors, promoting thermogenesis and energy expenditure, which can help ameliorate obesity in mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in the biosynthesis of fucosylated glycans, such as GDP-mannose 4,6-dehydratase (GMDS) . This inhibition reduces the availability of GDP-fucose, thereby decreasing fucosylation of glycans. This compound also activates dopamine receptor D1 in adipose tissue, leading to increased cAMP production and protein kinase A (PKA) activation, which promotes thermogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under various conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound can lead to sustained inhibition of fucosylation and continuous activation of thermogenic pathways in adipose tissue .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to promote thermogenesis and reduce obesity without adverse effects . High doses of this compound can lead to toxic effects, including liver damage and metabolic disturbances . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through the rml pathway, where it is converted to dTDP-rhamnose by a series of enzymatic reactions . This pathway involves enzymes such as RmlA, RmlB, RmlC, and RmlD . This compound can also be metabolized through the udp pathway, where it is converted to UDP-rhamnose . These pathways are essential for the biosynthesis of rhamnose-containing glycoconjugates, which play vital roles in bacterial cell wall structure and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. In fungi like Aspergillus niger, a novel L-rhamnose transporter (RhtA) has been identified, which facilitates the uptake of this compound into cells . Once inside the cell, this compound can be incorporated into glycoconjugates or metabolized through various pathways. The distribution of this compound within tissues depends on the expression and activity of these transporters .

Subcellular Localization

The subcellular localization of this compound and its derivatives can influence their activity and function. This compound-containing glycoconjugates are often localized in the cell wall or membrane, where they play roles in cell adhesion, signaling, and structural integrity . The localization of this compound within specific cellular compartments can be directed by targeting signals or post-translational modifications, ensuring that it reaches the appropriate sites for its biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Rhamnose can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the conversion of D-glucose to this compound via a series of chemical reactions, including oxidation, reduction, and isomerization . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate these transformations.

Industrial Production Methods: : Industrial production of this compound often involves microbial fermentation processes. Certain bacteria, such as Pseudomonas aeruginosa, are known to produce rhamnolipids, which contain this compound as a key component . These bacteria can be cultured in large bioreactors, and the rhamnolipids can be extracted and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: : D-Rhamnose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form rhamnonic acid or reduced to form rhamnitol .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products: : The major products formed from these reactions include rhamnonic acid, rhamnitol, and various rhamnose derivatives that are used in the synthesis of more complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318473
Record name D-Rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-74-2
Record name D-Rhamnose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Mannose, 6-deoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHAMNOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N1T0V28U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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